1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol
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Overview
Description
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol is a complex organic compound known for its unique chemical structure and properties. It is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . The reaction is carried out in methanol as a solvent, and the mixture is refluxed overnight. The product is then isolated as an air-stable orange powder through filtration and washing with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of poly(ADP-ribose) glycohydrolase (PARG), prolonging PARylation at DNA lesions and trapping DNA repair factors . This mechanism is crucial in its potential anticancer activity, as it can inhibit the repair of DNA damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol: This compound is also a Schiff base with similar structural features but differs in the substituent on the phenyl ring.
1-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-2-ol: Another Schiff base with a methoxy group instead of a nitro group.
Uniqueness
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in studying specific biochemical pathways and developing targeted therapeutic agents .
Properties
CAS No. |
83364-68-5 |
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Molecular Formula |
C17H12N2O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O3S/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-23-14-6-3-5-13(10-14)19(21)22/h1-11,20H/b18-11+ |
InChI Key |
CZKNPCSWNBMVTO-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/SC3=CC=CC(=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NSC3=CC=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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